molecular formula C13H24Cl3N3O B2601701 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)propan-2-ol trihydrochloride CAS No. 1396883-81-0

1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)propan-2-ol trihydrochloride

Cat. No.: B2601701
CAS No.: 1396883-81-0
M. Wt: 344.71
InChI Key: ZEUXPWPXFOTHEK-UHFFFAOYSA-N
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Description

1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)propan-2-ol trihydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with a pyridine moiety and a propanol group, making it a versatile molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)propan-2-ol trihydrochloride typically involves a multi-step process:

    Formation of the Piperazine Core: The initial step often involves the reaction of piperazine with a suitable alkylating agent to introduce the pyridine moiety. This can be achieved through nucleophilic substitution reactions.

    Introduction of the Propanol Group: The next step involves the addition of the propanol group, which can be introduced via a Grignard reaction or through reductive amination.

    Hydrochloride Formation: Finally, the compound is converted to its trihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)propan-2-ol trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The propanol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation Products: Ketones or aldehydes derived from the propanol group.

    Reduction Products: Piperidine derivatives from the reduction of the pyridine ring.

    Substitution Products: Various substituted piperazine derivatives depending on the reagents used.

Scientific Research Applications

1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)propan-2-ol trihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its ability to interact with neurotransmitter receptors.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

  • 1-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)propan-2-ol trihydrochloride
  • 1-(4-(Pyridin-4-ylmethyl)piperazin-1-yl)propan-2-ol trihydrochloride

Comparison:

  • Structural Differences: The position of the pyridine ring substitution (2-, 3-, or 4-position) can significantly affect the compound’s chemical properties and biological activity.
  • Unique Features: 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)propan-2-ol trihydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]propan-2-ol;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O.3ClH/c1-12(17)10-15-5-7-16(8-6-15)11-13-3-2-4-14-9-13;;;/h2-4,9,12,17H,5-8,10-11H2,1H3;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUXPWPXFOTHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)CC2=CN=CC=C2)O.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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